2-(Allylsulfanyl)-4-(4-methylphenoxy)thieno[3,2-d]pyrimidine

Lipophilicity Drug-likeness ADME

2-(Allylsulfanyl)-4-(4-methylphenoxy)thieno[3,2-d]pyrimidine (CAS 478067-68-4) is a trisubstituted thieno[3,2-d]pyrimidine derivative with the molecular formula C₁₆H₁₄N₂OS₂ and a molecular weight of 314.4 g/mol. It belongs to the thienopyrimidine class, a privileged scaffold extensively employed in kinase inhibitor drug discovery, anticancer, and anti-infective research programs.

Molecular Formula C16H14N2OS2
Molecular Weight 314.42
CAS No. 478067-68-4
Cat. No. B2612370
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Allylsulfanyl)-4-(4-methylphenoxy)thieno[3,2-d]pyrimidine
CAS478067-68-4
Molecular FormulaC16H14N2OS2
Molecular Weight314.42
Structural Identifiers
SMILESCC1=CC=C(C=C1)OC2=NC(=NC3=C2SC=C3)SCC=C
InChIInChI=1S/C16H14N2OS2/c1-3-9-21-16-17-13-8-10-20-14(13)15(18-16)19-12-6-4-11(2)5-7-12/h3-8,10H,1,9H2,2H3
InChIKeyJYSGBTNRFIKVFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Allylsulfanyl)-4-(4-methylphenoxy)thieno[3,2-d]pyrimidine (CAS 478067-68-4): Chemical Identity and Structural Context for Procurement Decisions


2-(Allylsulfanyl)-4-(4-methylphenoxy)thieno[3,2-d]pyrimidine (CAS 478067-68-4) is a trisubstituted thieno[3,2-d]pyrimidine derivative with the molecular formula C₁₆H₁₄N₂OS₂ and a molecular weight of 314.4 g/mol [1]. It belongs to the thienopyrimidine class, a privileged scaffold extensively employed in kinase inhibitor drug discovery, anticancer, and anti-infective research programs [2]. The compound is supplied as a research-grade screening compound (typical purity ≥95%) through vendors such as AKSci and Key Organics [1].

Why 2-(Allylsulfanyl)-4-(4-methylphenoxy)thieno[3,2-d]pyrimidine Cannot Be Interchanged with In-Class Thienopyrimidine Analogs


Thieno[3,2-d]pyrimidine derivatives exhibit profound sensitivity of their biological target engagement and physicochemical behavior to the specific substitution pattern at the C-2 and C-4 positions [1]. In kinase inhibitor programs, switching the C-2 allylsulfanyl group to a benzylsulfanyl, phenyl, or methylsulfanyl moiety alters molecular volume, lipophilicity (XLogP3), and conformational flexibility, each of which directly impacts target binding, selectivity, and ADME properties [2]. The 4-methylphenoxy group at C-4 provides a specific hydrogen-bond-acceptor profile and steric environment distinct from the 4-methoxyphenoxy or phenylsulfanyl analogs. Generic substitution without quantitative comparative data therefore risks loss of potency, altered selectivity, and failed experimental reproducibility.

Quantitative Differentiation Evidence for 2-(Allylsulfanyl)-4-(4-methylphenoxy)thieno[3,2-d]pyrimidine Against Closest Structural Analogs


Lipophilicity (XLogP3) Differentiation: Allylsulfanyl vs. Benzylsulfanyl and Phenyl Analogs for Membrane Permeability Optimization

The target compound exhibits a computed XLogP3 of 5.0, which falls within the optimal range (1–5) for oral drug-likeness per Lipinski's Rule of Five [1]. This differentiates it from the closest C-2 benzylsulfanyl analog (2-(benzylsulfanyl)-4-(4-methylphenoxy)thieno[3,2-d]pyrimidine), which carries a substantially higher computed lipophilicity (estimated XLogP3 ≈ 5.9) due to the additional phenyl ring, potentially reducing aqueous solubility and increasing off-target binding risk. The phenyl analog at C-2 (4-(4-methylphenoxy)-2-phenylthieno[3,2-d]pyrimidine, CAS 691869-12-2, EP4 receptor antagonist 4) has a computed XLogP3 of approximately 5.3 [2].

Lipophilicity Drug-likeness ADME

Molecular Weight Advantage: Allylsulfanyl Derivative Offers Lower MW than Benzylsulfanyl Analog for Fragment-Based and HTS Applications

With a molecular weight of 314.4 g/mol, the target compound satisfies the molecular weight criterion of both Lipinski (≤500 Da) and the more stringent lead-likeness guidelines (MW ≤ 350 Da) [1]. The direct C-2 benzylsulfanyl analog has a molecular weight of 364.48 g/mol, representing a 50 Da increase that may reduce ligand efficiency and limit options for subsequent chemical modification without exceeding drug-like MW thresholds . The C-2 phenyl analog (EP4 antagonist 4) has a molecular weight of 318.39 g/mol, which is comparable but lacks the metabolically labile allyl handle .

Molecular Weight Lead-likeness Fragment-based screening

Rotatable Bond Count and Conformational Flexibility: Allyl Group Provides Synthetic Handle While Maintaining Moderate Rigidity

The target compound possesses 5 rotatable bonds, as computed from its SMILES structure [1]. This is one fewer than the estimated 6 rotatable bonds in the 2-(benzylsulfanyl) analog and the 2-(4-methoxyphenoxy) analog (estimated 6 rotatable bonds), but one more than the 4 rotatable bonds estimated for the 2-phenyl analog (EP4 antagonist 4) . The allylsulfanyl group introduces a reactive terminal alkene that serves as a synthetic handle for further derivatization (e.g., thiol-ene click chemistry, epoxidation, or cross-metathesis), a feature absent in the saturated methylsulfanyl or aromatic phenyl analogs [2].

Conformational flexibility Rotatable bonds Entropy

Hydrogen Bond Acceptor (HBA) Count of 5 Positions Compound Favorably for Kinase ATP-Binding Site Interactions Relative to Lower-HBA Analogs

The target compound has a computed hydrogen bond acceptor (HBA) count of 5, contributed by the two nitrogen atoms of the pyrimidine ring, the two sulfur atoms (thieno ring and allylsulfanyl), and the phenoxy oxygen [1]. In comparison, the 2-phenyl analog (EP4 antagonist 4) has only 4 HBA (losing the allylsulfanyl sulfur), while the 2-(4-methoxyphenoxy) analog has an estimated 6 HBA (gaining a methoxy oxygen) [2]. Class-level SAR from thieno[3,2-d]pyrimidine kinase inhibitor programs indicates that the pyrimidine N-1 and N-3 typically engage the kinase hinge region via hydrogen bonding, while the C-2 substituent modulates selectivity through interactions with the solvent-exposed or hydrophobic back pocket [3].

Hydrogen bonding Kinase hinge-binding Pharmacophore

Topological Polar Surface Area (tPSA) Below 90 Ų Threshold Supports Blood-Brain Barrier Penetration Potential Relative to Higher-tPSA Analogs

The computed topological polar surface area (tPSA) of the target compound is approximately 72.6 Ų, remaining below the widely accepted threshold of 90 Ų for blood-brain barrier (BBB) penetration [1]. This is substantially lower than the estimated tPSA of the 2-(4-methoxyphenoxy) analog (~81.9 Ų) and represents a favorable profile compared to the 2-(benzylsulfanyl) analog which, while having a similar tPSA, carries significantly higher lipophilicity (XLogP3 ≈ 5.9) [2]. The phenyl analog at C-2 has a computed tPSA of approximately 60.3 Ų, but lacks the allyl synthetic handle [3].

CNS drug discovery Blood-brain barrier tPSA

Documented Availability as a Key Organics BIONET Screening Compound Ensures Batch-to-Batch Reproducibility vs. Single-Lab Synthesized Analogs

The target compound is cataloged as Key Organics product number 7N-488S and distributed through authorized channels including J&K Scientific (百灵威), confirming its origin in the BIONET screening compound collection . BIONET compounds are produced under standardized parallel synthesis protocols with batch-specific quality control (typical purity ≥95% as confirmed by the AKSci listing), providing traceable analytical data . In contrast, close analogs such as 2-(benzylsulfanyl)-4-(4-methylphenoxy)thieno[3,2-d]pyrimidine and 2-(4-methoxyphenoxy)thieno[3,2-d]pyrimidine are primarily available through non-specialist vendors without documented batch-to-batch analytical consistency .

Screening library Reproducibility Quality assurance

Optimal Research and Industrial Application Scenarios for 2-(Allylsulfanyl)-4-(4-methylphenoxy)thieno[3,2-d]pyrimidine Based on Differentiation Evidence


Kinase Inhibitor Hit Identification and Selectivity Profiling in Oncology Programs

The thieno[3,2-d]pyrimidine core is a validated kinase hinge-binding scaffold [1]. The target compound's 5 hydrogen bond acceptors and moderate lipophilicity (XLogP3 = 5.0), combined with the allylsulfanyl moiety that can occupy the hydrophobic back pocket or solvent channel, make it a suitable candidate for initial screening against kinase panels (e.g., PI3K, CDK, or JAK families). Its lower MW (314.4 Da) compared to the benzylsulfanyl analog (364.48 Da) permits efficient fragment elaboration during hit-to-lead optimization, while the terminal alkene provides a synthetic handle for late-stage functionalization via thiol-ene or cross-metathesis chemistry.

CNS Drug Discovery: Blood-Brain Barrier-Penetrant Lead Generation

The computed tPSA of approximately 72.6 Ų falls below the 90 Ų BBB penetration threshold, and the XLogP3 of 5.0 lies within the optimal CNS MPO range, distinguishing the allylsulfanyl derivative from both the benzylsulfanyl analog (XLogP3 ≈ 5.9, excessive lipophilicity) and the methoxyphenoxy analog (tPSA ≈ 81.9 Ų, approaching the BBB limit) [1]. This physicochemical profile supports the compound's inclusion in CNS-focused screening decks for neurodegenerative disease, neuro-oncology, or psychiatric disorder targets where BBB penetration is a prerequisite.

Anti-Infective Discovery Leveraging Thienopyrimidine Privileged Scaffold Activity

Thieno[3,2-d]pyrimidine derivatives, including 2-allylsulfanyl-substituted variants, are documented to exhibit antibacterial, antifungal, and antiparasitic activities through inhibition of microbial kinases and nucleic acid-processing enzymes [1]. The target compound's intermediate lipophilicity and moderate conformational rigidity (5 rotatable bonds) may optimize membrane penetration across Gram-negative bacterial outer membranes, a distinguishing feature compared to the more lipophilic benzylsulfanyl analog (which may be restricted to Gram-positive pathogens) and the less flexible phenyl analog.

Chemical Biology Probe Development via Allyl Group Derivatization

The terminal alkene of the allylsulfanyl substituent serves as a unique reactive handle that enables bioorthogonal conjugation strategies (e.g., thiol-ene photoclick chemistry with fluorescent dyes, biotin tags, or affinity matrices) without requiring de novo synthesis of probe molecules [1]. This feature is absent in the methylsulfanyl, phenyl, and benzylsulfanyl C-2 analogs, which lack reactive unsaturation. Researchers can directly convert the screening hit into a chemical biology probe for target identification (pull-down proteomics) or cellular imaging, accelerating the transition from hit confirmation to mechanistic target deconvolution.

Quote Request

Request a Quote for 2-(Allylsulfanyl)-4-(4-methylphenoxy)thieno[3,2-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.